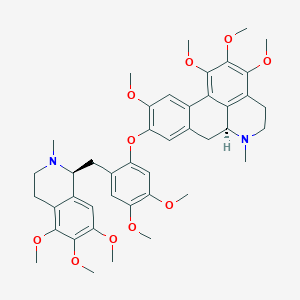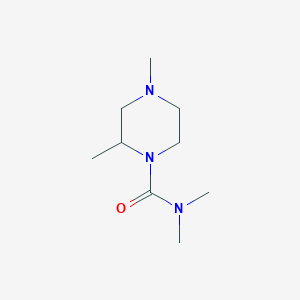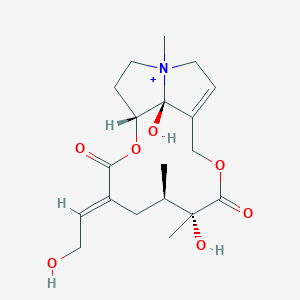
Acetamide,n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
Acetamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- exerts its effects through multiple mechanisms. It has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, leading to its anti-inflammatory and antioxidant properties. It has also been shown to enhance the activity of certain proteins involved in plant growth and stress response, leading to its potential applications in agriculture.
Effets Biochimiques Et Physiologiques
Acetamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, leading to its potential as a therapeutic agent for diseases such as cancer and arthritis. In vivo studies have shown that it can enhance plant growth and resistance to stressors such as drought and pests. It has also been shown to have potential as a water treatment agent due to its ability to remove heavy metals from contaminated water.
Avantages Et Limitations Des Expériences En Laboratoire
Acetamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- has several advantages and limitations for lab experiments. Its synthesis method is relatively straightforward, making it readily available for research purposes. It has also been shown to have multiple potential applications in various fields, providing researchers with a wide range of opportunities for investigation. However, its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects. Additionally, its potential applications in medicine and agriculture require further investigation to determine its safety and efficacy.
Orientations Futures
There are several potential future directions for research on Acetamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-. In medicine, further investigation is needed to determine its potential as a therapeutic agent for diseases such as cancer and arthritis. In agriculture, research could focus on its potential applications in enhancing plant growth and resistance to stressors such as drought and pests. In environmental science, further investigation is needed to determine its potential as a water treatment agent. Additionally, further research is needed to fully elucidate its mechanism of action and to determine its safety and efficacy for various applications.
In conclusion, Acetamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine, agriculture, and environmental science. Its synthesis method is relatively straightforward, and it has multiple potential applications, providing researchers with a wide range of opportunities for investigation. Further research is needed to fully elucidate its mechanism of action and to determine its safety and efficacy for various applications.
Méthodes De Synthèse
Acetamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- can be synthesized through a multistep process. The first step involves the reaction of 2-amino-4,5,7-trimethylbenzothiazole with 1,2-dibromoethane to form 2-(2-bromoethylamino)-4,5,7-trimethylbenzothiazole. This intermediate is then reacted with sodium hydroxide and chloroacetamide to yield Acetamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-.
Applications De Recherche Scientifique
Acetamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer and arthritis. In agriculture, it has been studied for its ability to enhance plant growth and resistance to stressors such as drought and pests. In environmental science, it has been shown to have potential as a water treatment agent due to its ability to remove heavy metals from contaminated water.
Propriétés
Numéro CAS |
120164-65-0 |
|---|---|
Nom du produit |
Acetamide,n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- |
Formule moléculaire |
C12H14N2O2S |
Poids moléculaire |
250.32 g/mol |
Nom IUPAC |
N-(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H14N2O2S/c1-5-6(2)10(16)7(3)11-9(5)14-12(17-11)13-8(4)15/h16H,1-4H3,(H,13,14,15) |
Clé InChI |
ZSWMLKRBFROSEM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C)C)O)C |
SMILES canonique |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C)C)O)C |
Synonymes |
Acetamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1H-Phenanthro[9,10-d]imidazole](/img/structure/B38602.png)







![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptapentoxy-5,10,15,20,25,30,35-heptakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B38619.png)

